molecular formula C17H23NO4 B14208606 Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- CAS No. 823797-48-4

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-

Katalognummer: B14208606
CAS-Nummer: 823797-48-4
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: WNQDYFCWVORNSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is a chemical compound with the molecular formula C17H23NO4 It is known for its unique structure, which includes a cyclohexane ring, an acetamide group, and a 2,4-dimethoxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- typically involves the reaction of cyclohexaneacetic acid with N-[(2,4-dimethoxyphenyl)methyl]amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted amides.

Wissenschaftliche Forschungsanwendungen

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-hydroxy-
  • Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-amino-
  • Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-

Uniqueness

Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

823797-48-4

Molekularformel

C17H23NO4

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(2-oxocyclohexyl)acetamide

InChI

InChI=1S/C17H23NO4/c1-21-14-8-7-13(16(10-14)22-2)11-18-17(20)9-12-5-3-4-6-15(12)19/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20)

InChI-Schlüssel

WNQDYFCWVORNSB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CNC(=O)CC2CCCCC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.